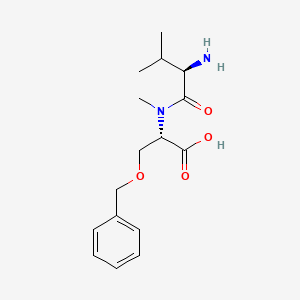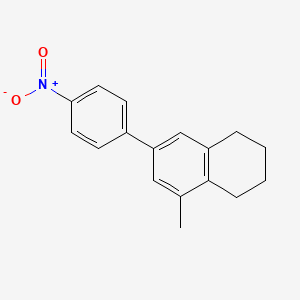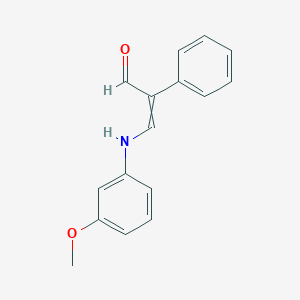
(2R,3S)-3-(Dibenzylamino)-2-hydroxybutyl hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-3-(Dibenzylamino)-2-hydroxybutyl hexanoate is a chiral compound with potential applications in various fields of chemistry and biology. The compound features a dibenzylamino group, a hydroxy group, and a hexanoate ester, making it an interesting subject for synthetic and mechanistic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-(Dibenzylamino)-2-hydroxybutyl hexanoate typically involves the following steps:
Formation of the Amino Alcohol: The starting material, a suitable amino alcohol, is synthesized through a series of reactions involving chiral catalysts to ensure the correct stereochemistry.
Esterification: The amino alcohol is then esterified with hexanoic acid under acidic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to achieve a more sustainable and scalable synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S)-3-(Dibenzylamino)-2-hydroxybutyl hexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The dibenzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like NaH (Sodium hydride).
Major Products
Oxidation: Formation of a ketone.
Reduction: Formation of a primary alcohol.
Substitution: Formation of substituted amines.
Applications De Recherche Scientifique
(2R,3S)-3-(Dibenzylamino)-2-hydroxybutyl hexanoate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism by which (2R,3S)-3-(Dibenzylamino)-2-hydroxybutyl hexanoate exerts its effects involves interactions with specific molecular targets. The dibenzylamino group can interact with enzymes or receptors, modulating their activity. The hydroxy and ester groups may also play roles in binding and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3S)-3-(Dibenzylamino)-2-hydroxybutyl acetate: Similar structure but with an acetate ester instead of hexanoate.
(2R,3S)-3-(Dibenzylamino)-2-hydroxybutyl propionate: Similar structure but with a propionate ester.
Uniqueness
(2R,3S)-3-(Dibenzylamino)-2-hydroxybutyl hexanoate is unique due to its specific ester group, which can influence its reactivity and interactions in biological systems. The hexanoate ester provides distinct physicochemical properties compared to shorter-chain esters .
Propriétés
Numéro CAS |
871948-91-3 |
|---|---|
Formule moléculaire |
C24H33NO3 |
Poids moléculaire |
383.5 g/mol |
Nom IUPAC |
[(2R,3S)-3-(dibenzylamino)-2-hydroxybutyl] hexanoate |
InChI |
InChI=1S/C24H33NO3/c1-3-4-7-16-24(27)28-19-23(26)20(2)25(17-21-12-8-5-9-13-21)18-22-14-10-6-11-15-22/h5-6,8-15,20,23,26H,3-4,7,16-19H2,1-2H3/t20-,23-/m0/s1 |
Clé InChI |
UEFOKZSZDQVRSZ-REWPJTCUSA-N |
SMILES isomérique |
CCCCCC(=O)OC[C@@H]([C@H](C)N(CC1=CC=CC=C1)CC2=CC=CC=C2)O |
SMILES canonique |
CCCCCC(=O)OCC(C(C)N(CC1=CC=CC=C1)CC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{(E)-[(Anthracen-2-yl)imino]methyl}thiophene-2-carbaldehyde](/img/structure/B14190009.png)
![4-[5-(Bromomethyl)-4,5-dihydro-1,2-oxazol-3-yl]benzoic acid](/img/structure/B14190017.png)



![2-[(2-Iodophenoxy)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B14190025.png)

![N-[3-(4-Chlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B14190043.png)






